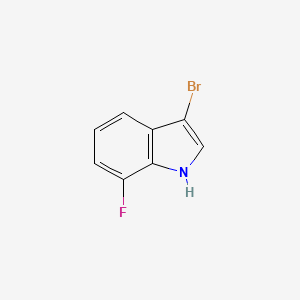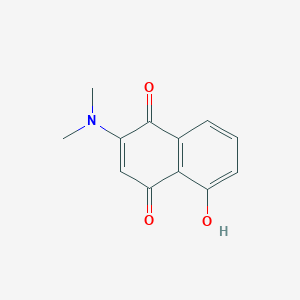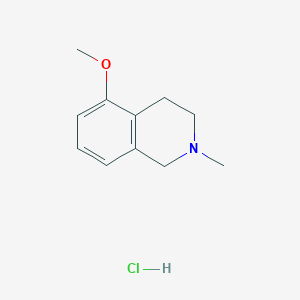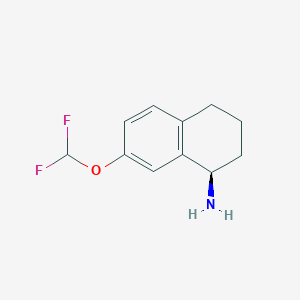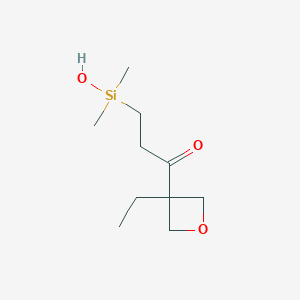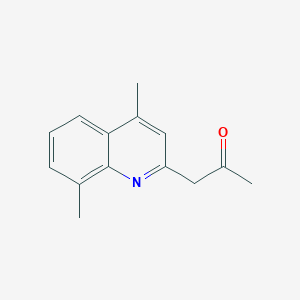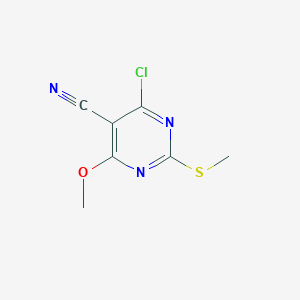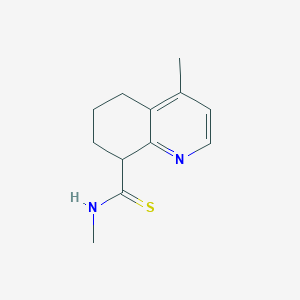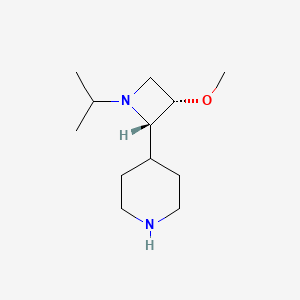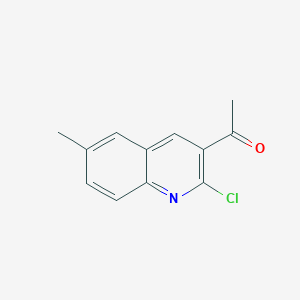
1-(2-Chloro-6-methylquinolin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-6-methylquinolin-3-yl)ethanone is a quinoline derivative known for its diverse applications in scientific research and industry. Quinoline derivatives are nitrogen-containing heterocycles that have been extensively studied due to their wide range of biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 1-(2-Chloro-6-methylquinolin-3-yl)ethanone typically involves the reaction of 2-chloro-6-methylquinoline with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Chloro-6-methylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline in ethanol with triethylamine as a base.
Major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and substituted quinoline derivatives .
Scientific Research Applications
1-(2-Chloro-6-methylquinolin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-methylquinolin-3-yl)ethanone involves its interaction with various molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The compound may also interact with other cellular targets, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
1-(2-Chloro-6-methylquinolin-3-yl)ethanone can be compared with other quinoline derivatives such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethanone: This compound has similar structural features but differs in its methoxy substitution, which can affect its reactivity and biological activity.
1-(2-Methylquinolin-3-yl)ethanone: This compound lacks the chloro substitution, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical reactivity and biological activities compared to other quinoline derivatives.
Properties
Molecular Formula |
C12H10ClNO |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
1-(2-chloro-6-methylquinolin-3-yl)ethanone |
InChI |
InChI=1S/C12H10ClNO/c1-7-3-4-11-9(5-7)6-10(8(2)15)12(13)14-11/h3-6H,1-2H3 |
InChI Key |
HLKLWBSKRYAKOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


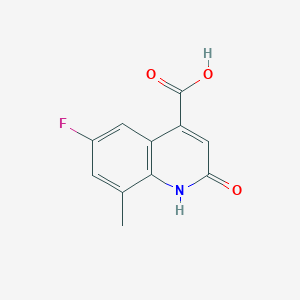
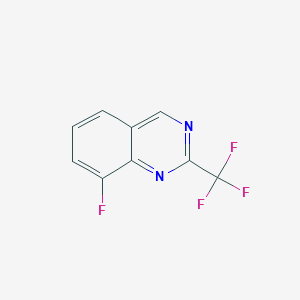
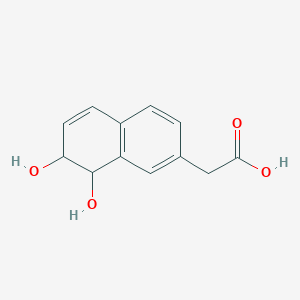
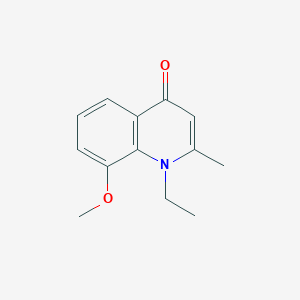
![7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride](/img/structure/B15068249.png)
